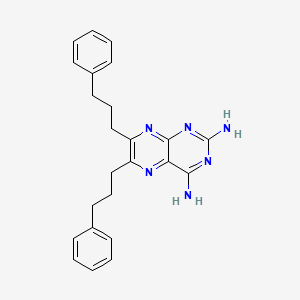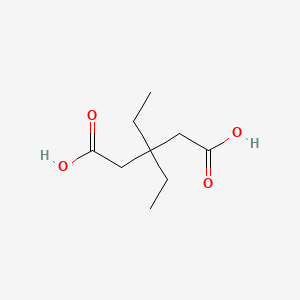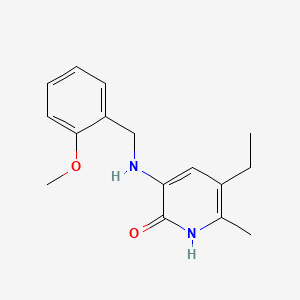![molecular formula C18H39O13P B12793820 Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate CAS No. 66160-92-7](/img/structure/B12793820.png)
Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate is a chemical compound with the molecular formula C18H39O13P. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate typically involves the reaction of phosphorus oxychloride with triethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the gradual addition of triethylene glycol to phosphorus oxychloride, followed by heating and stirring to complete the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities.
化学反応の分析
Types of Reactions
Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
科学的研究の応用
Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is utilized in biochemical assays and as a component in buffer solutions.
Industry: It is employed as a flame retardant in plastics and textiles, and as a plasticizer in various materials.
作用機序
The mechanism of action of Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate involves its interaction with specific molecular targets. In flame retardant applications, it acts by promoting the formation of a char layer on the material’s surface, which inhibits the spread of flames. In biochemical assays, it functions as a stabilizer or buffer, maintaining the desired pH and ionic strength.
類似化合物との比較
Similar Compounds
- Tris{2-[2-(2-methoxyethoxy)ethoxy]ethyl} orthoborate
- Phosphoric acid tris[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ester
Uniqueness
Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to act as a flame retardant and plasticizer, along with its applications in various scientific fields, sets it apart from similar compounds.
特性
CAS番号 |
66160-92-7 |
|---|---|
分子式 |
C18H39O13P |
分子量 |
494.5 g/mol |
IUPAC名 |
tris[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] phosphate |
InChI |
InChI=1S/C18H39O13P/c19-1-4-23-7-10-26-13-16-29-32(22,30-17-14-27-11-8-24-5-2-20)31-18-15-28-12-9-25-6-3-21/h19-21H,1-18H2 |
InChIキー |
BONLISHREBVIRW-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOP(=O)(OCCOCCOCCO)OCCOCCOCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


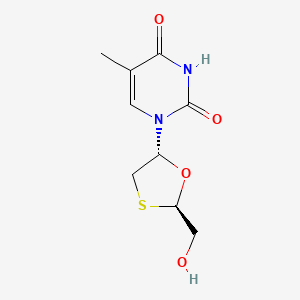


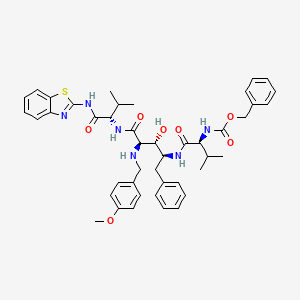

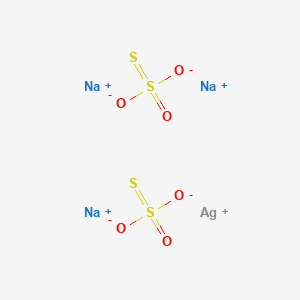
![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)

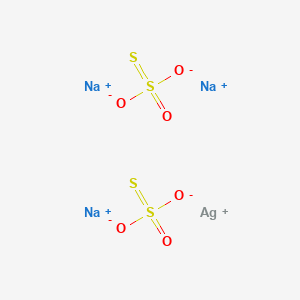
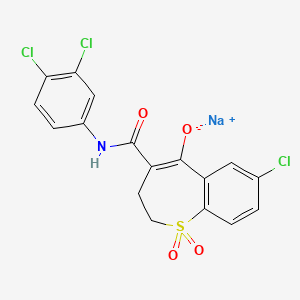
![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
